- Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalystsCatalysis Communications, 2016, 74, 115-118,
Cas no 87-69-4 (L(+)-Tartaric acid)

L(+)-Tartaric acid 化学的及び物理的性質
名前と識別子
-
- (2R,3R)-2,3-Dihydroxysuccinic acid
- 2,3-DIHYDROXYBUTANEDIOIC ACID
- 2,3-DIHYDROXYDUTANEDIOIC ACID
- (2R,3R)-(+)-TARTARIC ACID
- ACIDUM TARTARICUM
- DEXTROTARTARIC ACID
- DIHYDROXYSUCCINIC ACID
- D-TARTARIC ACID
- FEMA 3044
- L-2,3-DIHYDROXYBUTANEDIOIC ACID
- L-2,3-DIHYDROXYSUCCINIC ACID
- L(+)-DIHYDROXYSUCCINIC ACID
- (+)-L-TARTARIC ACID
- L-(+)-TARTARIC ACID
- L-TARTARIC ACID
- L-THREACRIC ACID
- NATURAL TARTARIC ACID
- (R,R)-TARTARIC ACID
- (+)-TARTARIC ACID
- TARTARIC ACID
- L(+)-Tartaric acid
- TARTARIC ACID, L-(+)-(P)
- kyselinavinna
- l-tartaric
- Tartaric
- TARTRATE
- threaricacid
- Tin
- (2R,3R)-2,3-dihydroxybutanedioic acid
- L-threaric acid
- (+)-(R,R)-Tartaric acid
- Threaric acid
- Tartaric acid (VAN)
- Kyselina vinna [Czech]
- Tartaric acid [USAN:JAN]
- Tartaric acid, L-
- Succinic acid, 2,3-dihydroxy
- L-(+)-tartrate
- (2R,3R)-rel-2,3-Dihydroxysuccinic acid
- (2R
- (2R,3R)-Tartaric acid
- d-alpha,beta-Dihydro
- 10w/v% L(+)-Tartaric Acid Solution
- (2R,3R)-2,3-Dihydroxybutanedioic acid (ACI)
- Butanedioic acid, 2,3-dihydroxy- [R-(R*,R*)]- (ZCI)
- Tartaric acid, L-(+)- (8CI)
- (+)-(2R,3R)-Tartaric acid
- (R,R)-(+)-Tartaric acid
- 1,2-Dihydroxyethane-1,2-dicarboxylic acid
- 2,3-Dihydroxysuccinic acid
- d-α,β-Dihydroxysuccinic acid
- E 334
- NSC 62778
- D-threaric acid
- SMR000875286
- (-)-Tartaric acid
- MLS001333589
- (S,S)-(-)-tartaric acid
- (R,R)-Tartrate
- D-(-)-tartaric acid
- MLSMR
- MLS001333590
- (-)-D-tartaric acid
- MLS001336057
- Linksweinsaeure
- (-)-(S,S)-tartaric acid
- Sodium bitartrate monohydrate
- (S,S)-Tartaric acid
- (-)-Weinsaeure
- D(-)-TARTARIC ACID
- (2S,3S)-Tartaric acid
- (2S,3S)-(-)-tartaric acid
- SMR000112492
- 87-67-2
- 1,3-Propane sultone
-
- MDL: MFCD00064207
- インチ: 1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1
- InChIKey: FEWJPZIEWOKRBE-JCYAYHJZSA-N
- ほほえんだ: [C@H](O)(C(=O)O)[C@@H](O)C(=O)O
- BRN: 1725147
計算された属性
- せいみつぶんしりょう: 150.016438g/mol
- ひょうめんでんか: 0
- XLogP3: -1.9
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 回転可能化学結合数: 3
- どういたいしつりょう: 150.016438g/mol
- 単一同位体質量: 150.016438g/mol
- 水素結合トポロジー分子極性表面積: 115Ų
- 重原子数: 10
- 複雑さ: 134
- 同位体原子数: 0
- 原子立体中心数の決定: 2
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.76
- ゆうかいてん: 170-172 °C (lit.)
- ふってん: 191.59°C (rough estimate)
- フラッシュポイント: 華氏温度:302°f
摂氏度:150°c - 屈折率: 12.5 ° (C=5, H2O)
- PH値: 1.6 (100g/l, H2O, 25℃)
- ようかいど: H2O: soluble1M at 20°C, clear, colorless
- すいようせい: 1390 g/L (20 ºC)
- あんていせい: Stable. Incompatible with oxidizing agents, bases, reducing agents. Combustible.
- PSA: 115.06000
- LogP: -2.12260
- 光学活性: [α]20/D +12.4°, c = 20 in H2O
- かんど: 湿度に敏感である
- 酸性度係数(pKa): 2.98, 4.34(at 25℃)
- マーカー: 9070
- ひせんこうど: 12 º (c=20, H2O)
- FEMA: 3044
- ようかいせい: 水、エタノール、グリセリンに可溶、エーテルに微溶、クロロホルムに不溶
L(+)-Tartaric acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 41
- セキュリティの説明: S26-S36-S37/39
- RTECS番号:WW7875000
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- リスク用語:R36/37/38
- TSCA:Yes
L(+)-Tartaric acid 税関データ
- 税関コード:2918120000
- 税関データ:
中国税関コード:
2918199090概要:
HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
L(+)-Tartaric acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681010223-500g |
L(+)-Tartaric acid |
87-69-4 | 99.5% | 500g |
¥ 74.0 | 2024-07-19 | |
Enamine | EN300-72271-0.1g |
(2R,3R)-2,3-dihydroxybutanedioic acid |
87-69-4 | 95% | 0.1g |
$19.0 | 2023-07-09 | |
BAI LING WEI Technology Co., Ltd. | D-5184-91-TA-5-500mL |
Tartaric acid,0.5000 %w/v in 4% Hydrochloric acid |
87-69-4 | 0.5000 %w/v in 4% Hydrochloric acid | 500mL |
¥ 309 | 2022-04-26 | |
Ambeed | A144400-500g |
(2R,3R)-2,3-Dihydroxysuccinic acid |
87-69-4 | 98% | 500g |
$6.0 | 2024-05-30 | |
Ambeed | A144400-1kg |
(2R,3R)-2,3-Dihydroxysuccinic acid |
87-69-4 | 98% | 1kg |
$11.0 | 2024-05-30 | |
Cooke Chemical | A7736012-100g |
L-(+)-Tartaric acid |
87-69-4 | Medicinal grade | 100g |
RMB 79.20 | 2025-02-20 | |
Cooke Chemical | A0963150-1L |
TartaricAcid |
87-69-4 | 10%(w/v) | 1l |
RMB 71.20 | 2025-02-21 | |
City Chemical | T5182-500GM |
Tartaric Acid T5182 |
87-69-4 | 99% | 500gm |
$28.63 | 2023-09-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13668-2500g |
L-(+)-Tartaric acid, 99% |
87-69-4 | 99% | 2500g |
¥1825.00 | 2022-12-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13668-100g |
L-(+)-Tartaric acid, 99% |
87-69-4 | 99% | 100g |
¥242.00 | 2022-12-26 |
L(+)-Tartaric acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Reagents: Water ; 5 min, reflux
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
- The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acidJournal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187,
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
1.2 5 min, 90 °C
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
L(+)-Tartaric acid Raw materials
- Lignin
- Butanedioic acid,2,3-dihydroxy- (2R,3R)-, potassium salt (1:?)
- D(+)-Glucose
- cis-Epoxysuccinic acid
- 2,3-Oxiranedicarboxylic acid, dipotassium salt, (2R,3S)-rel-
- Caftaric acid
- Maleic acid
- Glycerol
- 2,5-dihydrofuran-2,5-dione
- 2,3-Oxiranedicarboxylic acid, sodium salt (1:2), (2R,3S)-rel-
L(+)-Tartaric acid Preparation Products
- propanedioic acid (141-82-2)
- DL-Glyceraldehyde (56-82-6)
- Pyruvaldehyde (78-98-8)
- D-(+)-Glucono-1,5-lactone (90-80-2)
- Glucaric acid (25525-21-7)
- b-Arabinopyranose (20242-88-0)
- L(+)-Tartaric acid (87-69-4)
- Fumaric acid (110-17-8)
- Cyamemazine (3546-03-0)
- Malic acid (6915-15-7)
- Gluconic acid, γ-lactone (3158-30-3)
- Lactate (50-21-5)
- alpha-D-Pyranose-form-Talose, (34685-57-9)
- alpha-D-Pyranose-form-Talose, (34685-56-8)
- Dihydroxyacetone (96-26-4)
- Maleic acid (110-16-7)
- D-Gluconic acid (526-95-4)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- Oxalic acid (144-62-7)
- 2-hydroxyacetic acid (79-14-1)
- D-Arabinaric acid dipotassium salt (6703-05-5)
- 2-Keto-d-gluconic Acid (669-90-9)
- GLUCONIC ACID (133-42-6)
- Arabinopyranose (89299-64-9)
- 2(3H)-Furanone,dihydro-3,4-dihydroxy-, (3R,4R)-rel- (17675-99-9)
- Arabinonic acid, g-lactone (13280-76-7)
- Pyruvic acid (127-17-3)
- ARABIC ACID (13752-83-5)
- butanedioic acid (110-15-6)
L(+)-Tartaric acid サプライヤー
L(+)-Tartaric acid 関連文献
-
1. A new monohydrated molecular salt of GABA with l-tartaric acid: the structure-forming role of waterE. A. Losev,D. P. Pishchur,E. V. Boldyreva CrystEngComm 2021 23 6086
-
De-Hong Wu,Jia-Zhen Ge,Hong-Lin Cai,Wen Zhang,Ren-Gen Xiong CrystEngComm 2011 13 319
-
Afsaneh Farokhi,Hassan Hosseini-Monfared New J. Chem. 2016 40 5032
-
Rakesh V. Gudavarthy,Niharika Burla,Elizabeth A. Kulp,Steven J. Limmer,Ekkehard Sinn,Jay A. Switzer J. Mater. Chem. 2011 21 6209
-
Leila Hadian-Dehkordi,Hassan Hosseini-Monfared Green Chem. 2016 18 497
-
Rakesh V. Gudavarthy,Niharika Burla,Elizabeth A. Kulp,Steven J. Limmer,Ekkehard Sinn,Jay A. Switzer J. Mater. Chem. 2011 21 6209
-
Kayhaneh Berijani,Ali Morsali,Joseph T. Hupp Catal. Sci. Technol. 2019 9 3388
-
Qing Su,Mina He,Qiaolin Wu,Wei Gao,Hai Xu,Ling Ye,Ying Mu CrystEngComm 2012 14 7275
-
Rakesh V. Gudavarthy,Niharika Burla,Elizabeth A. Kulp,Steven J. Limmer,Ekkehard Sinn,Jay A. Switzer J. Mater. Chem. 2011 21 6209
-
Yan-Wu Zhao,Xian-Ming Zhang J. Mater. Chem. C 2020 8 4453
L(+)-Tartaric acidに関する追加情報
L(+)-Tartaric Acid (87-69-4) in Pharmaceutical Applications: A Comprehensive Review
L(+)-Tartaric Acid (CAS 87-69-4) is a naturally occurring organic acid widely used in the pharmaceutical industry due to its chiral properties and biocompatibility. As a key excipient, it plays a critical role in drug formulation, particularly in enhancing the stability and bioavailability of active pharmaceutical ingredients (APIs). Recent studies highlight its utility in asymmetric synthesis, where it serves as a resolving agent for racemic mixtures, enabling the production of enantiomerically pure drugs. With the growing demand for precision medicine, the pharmaceutical sector is increasingly focusing on chiral purity, making L(+)-Tartaric Acid a compound of significant interest. Researchers are also exploring its potential in controlled-release formulations and as a pH regulator in injectable solutions, addressing challenges in drug delivery systems.
Mechanisms of L(+)-Tartaric Acid (87-69-4) in Drug Delivery Systems
The unique physicochemical properties of L(+)-Tartaric Acid (87-69-4) make it an ideal candidate for advanced drug delivery technologies. Its ability to form stable complexes with metal ions and APIs has been leveraged in nanoparticle-based delivery systems, improving drug solubility and targeting efficiency. In recent years, its role in biodegradable polymers for sustained-release implants has gained attention, particularly in oncology and chronic disease management. Furthermore, its GRAS (Generally Recognized as Safe) status by regulatory bodies like the FDA ensures its suitability for oral and parenteral formulations. Emerging trends also suggest its application in 3D-printed pharmaceuticals, where it acts as a binding agent for personalized dosage forms, aligning with the industry's shift toward patient-centric therapies.
Safety and Regulatory Status of L(+)-Tartaric Acid (87-69-4) in Biomedical Research
Safety profiling of L(+)-Tartaric Acid (87-69-4) remains a priority for researchers and regulatory agencies. Extensive toxicological studies confirm its low toxicity profile, with LD50 values indicating high tolerability in mammalian systems. Its approval under ICH Q3C guidelines for residual solvents underscores its suitability for high-purity pharmaceutical applications. However, ongoing research investigates its interactions with specific APIs, particularly in polypharmacy scenarios, to mitigate risks of crystallization in renal pathways. The compound's compliance with EP, USP, and JP monographs further solidifies its global acceptance, while its eco-friendly degradation profile aligns with green chemistry initiatives in drug manufacturing.
Emerging Trends: L(+)-Tartaric Acid (87-69-4) in Biopharmaceutical Innovations
The biopharmaceutical sector is harnessing L(+)-Tartaric Acid's (87-69-4) multifunctionality for next-generation therapies. Notably, its application in mRNA vaccine stabilization has been explored, leveraging its buffering capacity to maintain nucleic acid integrity during storage and transport. Additionally, its role in bioconjugation techniques for antibody-drug conjugates (ADCs) offers new avenues for targeted cancer treatments. With the rise of biosimilars, the acid's ability to maintain protein conformation during lyophilization is being optimized to reduce immunogenicity risks. These innovations position L(+)-Tartaric Acid as a critical enabler of thermostable biologics, addressing global distribution challenges for temperature-sensitive therapeutics.
Sustainable Sourcing and Green Chemistry of L(+)-Tartaric Acid (87-69-4)
As sustainability becomes a cornerstone of pharmaceutical production, L(+)-Tartaric Acid (87-69-4) stands out for its renewable sourcing from wine industry byproducts. Advances in fermentation technology have enabled high-yield microbial production, reducing reliance on traditional extraction methods. The compound's compatibility with continuous manufacturing processes minimizes waste generation, while its role as a catalyst in solvent-free reactions aligns with green chemistry principles. Industry leaders are now integrating life-cycle assessments (LCAs) to quantify its environmental footprint, with results supporting its selection in eco-design formulations. This focus on sustainability meets both regulatory pressures and consumer demand for environmentally conscious healthcare solutions.
87-69-4 (L(+)-Tartaric acid) 関連製品
- 526-94-3(Sodium bitartrate)
- 868-14-4(Potassium Bitartrate)
- 526-95-4(D-Gluconic acid)
- 526-99-8(Galactaric acid)
- 97-67-6(L-(-)-Malic Acid)
- 133-37-9(DL-Tartaric acid)
- 868-18-8(Sodium tartrate)
- 636-61-3(D-(+)-Malic acid)
- 299-27-4(D-Gluconic Acid Potassium Salt)
- 2229266-69-5(tert-butyl N-1-(1-aminocyclohexyl)cyclopentylcarbamate)

